molecular formula C10H12FN5O3 B150665 2'-Fluoro-2'-deoxyadenosine CAS No. 64183-27-3

2'-Fluoro-2'-deoxyadenosine

Número de catálogo: B150665
Número CAS: 64183-27-3
Peso molecular: 269.23 g/mol
Clave InChI: ZGYYPTJWJBEXBC-QYYRPYCUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2'-Fluoro-2'-deoxyadenosine (2'-F-dA) is a nucleoside analog characterized by substitution of the 2'-hydroxyl group with fluorine. This modification enhances metabolic stability and resistance to enzymatic degradation, making it a promising candidate in antiviral and anticancer therapies . Its mechanism of action includes incorporation into viral or cellular DNA/RNA, leading to chain termination or mutagenesis, thereby disrupting replication . Additionally, 2'-F-dA serves as a biochemical tool to study DNA repair mechanisms and enzyme-substrate interactions .

Propiedades

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYYPTJWJBEXBC-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60982712
Record name (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64183-27-3
Record name 2'-Fluoro-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluoro-2'-deoxyadenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2’-BETA-FLUORO-2’,3’-DEOXIADENOSINA suele implicar la fluoración de un precursor adecuado, como la 2’,3’-dideoxiadenósina. Un método común incluye el uso de trifluoruro de dietilaminosulfuro (DAST) como agente fluorante. La reacción se lleva a cabo en condiciones anhidras, a menudo en un disolvente como diclorometano, a bajas temperaturas para evitar reacciones secundarias .

Métodos de producción industrial: La producción industrial de 2’-BETA-FLUORO-2’,3’-DEOXIADENOSINA implica la ampliación de la ruta sintética al tiempo que se garantiza una alta pureza y rendimiento. Esto puede incluir la optimización de las condiciones de reacción, como la temperatura y la elección del disolvente, y el empleo de técnicas de purificación como la recristalización o la cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: 2’-BETA-FLUORO-2’,3’-DEOXIADENOSINA experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos:

4. Aplicaciones en investigación científica

2’-BETA-FLUORO-2’,3’-DEOXIADENOSINA tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

F-dA is a key component in the development of nucleoside reverse transcriptase inhibitors (NRTIs), which are critical in the treatment of HIV. A notable derivative, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), has shown remarkable antiviral activity. EFdA exhibits a unique mechanism that enhances its incorporation into viral DNA while reducing susceptibility to deamination by adenosine deaminase, thus prolonging its efficacy against HIV-1 .

Table 1: Efficacy of EFdA Against HIV-1

Study ReferenceDose (mg)Duration (days)Viral Load Reduction (%)
1010Significant

Treatment of COVID-19 and Other Viral Infections

Recent studies have highlighted the use of fluorinated nucleosides, including F-dA, in treating viral infections such as COVID-19. The compound azvudine, derived from 2'-fluorinated nucleosides, has been approved for clinical use against COVID-19 and HIV . The introduction of fluorine at the 2' position alters the pharmacokinetics and enhances antiviral activity through improved binding to viral enzymes.

Antitumor Applications

Fluorinated nucleosides have also been investigated for their anticancer properties. Research indicates that F-dA derivatives can inhibit tumor growth by interfering with nucleic acid synthesis in cancer cells. For instance, 2'-deoxy-2'-fluorocytidine (FdC) has demonstrated significant cytotoxic effects against various cancer cell lines due to its ability to incorporate into DNA and disrupt replication processes .

Case Study: Antitumor Activity of FdC

In vitro studies showed that FdC reduced HCV replicon RNA levels with an effective concentration (EC90) of 5.0 μM while maintaining low cytotoxicity (CC50 > 100 μM) . This suggests a favorable therapeutic window for using FdC in clinical settings.

Oligonucleotide Therapeutics

The incorporation of 2'-F-modified nucleotides into oligonucleotide therapeutics has been extensively studied. These modifications enhance metabolic stability and reduce off-target effects, making them suitable for applications in gene therapy and RNA interference technologies.

GalNAc-siRNA Conjugates

Studies involving GalNAc-conjugated siRNAs have shown that 2'-F-nucleotides improve delivery and efficacy while minimizing toxicity. In a two-year carcinogenicity study, no significant accumulation of 2'-F-monomers was observed, indicating a favorable safety profile for these compounds .

Mecanismo De Acción

2’-BETA-FLUORO-2’,3’-DEOXIADENOSINA ejerce sus efectos principalmente a través de la incorporación al ADN o ARN, lo que lleva a la terminación de la cadena durante la síntesis de ácidos nucleicos. Este mecanismo es particularmente eficaz contra las células que se dividen rápidamente, como las células cancerosas y las células infectadas por virus. El compuesto se dirige a enzimas como la ADN polimerasa y la transcriptasa inversa, inhibiendo su actividad y evitando la replicación del material genético .

Compuestos similares:

    2’,3’-Dideoxiadenósina: Carece del átomo de flúor y es menos estable.

    2’-Fluoro-2’-deoxicitosina: Estructura similar, pero carece de la modificación 3’-deoxicitosina.

    2’-Azido-2’,3’-deoxicitosina: Contiene un grupo azida en lugar de flúor.

Singularidad: 2’-BETA-FLUORO-2’,3’-DEOXIADENOSINA es única debido a su combinación de sustitución de flúor y modificación de deoxicitosina, lo que mejora su estabilidad y eficacia como agente antiviral y anticancerígeno. Su capacidad para inhibir la replicación viral e inducir la apoptosis en las células cancerosas la convierte en una candidata prometedora para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Comparison with Cladribine (2'-Chloro-2'-deoxyadenosine, CdA)

Cladribine (CdA), a clinically established nucleoside analog, differs from 2'-F-dA by substituting 2'-hydroxyl with chlorine. Key distinctions include:

Parameter 2'-F-dA CdA References
Phosphorylation Efficiency Higher affinity for deoxycytidine kinase (dCK); faster monophosphate formation Lower dCK affinity; slower phosphorylation
Triphosphate Retention Longer intracellular retention of triphosphate Shorter retention
Cytotoxicity (EC₅₀) Lower EC₅₀ (e.g., 0.08 µM in CLL cells) Higher EC₅₀ (e.g., 0.16 µM in CLL cells)
Mechanism of Resistance Resistance linked to reduced dCK activity Similar resistance mechanisms

2'-F-dA derivatives, such as clofarabine (CAFdA, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine), demonstrate superior phosphorylation kinetics and cytotoxicity compared to CdA, particularly in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) cells .

Comparison with Clofarabine (CAFdA)

Clofarabine, a second-generation hybrid of CdA and fludarabine, incorporates both 2'-fluoro and 2'-chloro modifications. Key differences from 2'-F-dA include:

Parameter 2'-F-dA Clofarabine (CAFdA) References
Structural Features 2'-fluoro substitution only 2'-fluoro (arabino configuration) + 2-chloro
Target Enzymes Primarily DNA polymerases Ribonucleotide reductase + DNA polymerases
Oral Bioavailability Limited data Higher bioavailability
Clinical Use Preclinical research tool FDA-approved for pediatric ALL

Clofarabine’s dual substitution enhances its ability to inhibit ribonucleotide reductase, depleting dNTP pools and inducing apoptosis more effectively than 2'-F-dA .

Comparison with Fludarabine (2-Fluoro-arabinosyladenine)

Fludarabine, an arabinosyl nucleoside, differs from 2'-F-dA in sugar configuration and therapeutic targets:

Parameter 2'-F-dA Fludarabine References
Sugar Configuration 2'-deoxyribose with 2'-fluoro Arabinose with 2'-fluoro
Primary Indications Antiviral (e.g., HBV, HIV) + leukemia Chronic lymphocytic leukemia (CLL)
Metabolic Stability Resistant to adenosine deaminase Susceptible to deamination

Fludarabine’s arabinose configuration limits its incorporation into DNA, favoring RNA-targeted effects, whereas 2'-F-dA’s deoxyribose structure enhances DNA-directed activity .

Comparison with Other Fluorinated Analogs

a. PSI-6130 (2'-Deoxy-2'-fluoro-2'-C-methylcytidine)

  • Structural Difference : 2'-C-methyl + 2'-fluoro modifications.
  • Application : Antiviral (HCV), inhibits RNA-dependent RNA polymerase.
  • Key Contrast : Unlike 2'-F-dA, PSI-6130’s 2'-C-methyl group prevents chain termination, enabling competitive inhibition without DNA incorporation .

b. Cl-F-ara-A (2-Chloro-2'-fluoro-arabinofuranosyladenine)

  • Mechanism : Triphosphate form inhibits DNA polymerase α (Ki = 1 µM) and induces chain termination.
  • Cytotoxicity : EC₅₀ = 5 nM in K562 cells, lower than 2'-F-dA in similar models .

Enzymatic Interactions and Resistance

  • Phosphorylation by dCK : 2'-F-dA and its analogs exhibit higher dCK affinity (Km = 2.5 µM) compared to CdA (Km = 5.6 µM), enhancing activation in leukemic cells .
  • Resistance Mechanisms : Reduced dCK activity or overexpression of efflux transporters (e.g., MRP7) confer cross-resistance to 2'-F-dA, CdA, and clofarabine .

Actividad Biológica

2'-Fluoro-2'-deoxyadenosine (F-ara-A) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H12_{12}FN5_5O3_3
  • Molecular Weight : 269.23 g/mol
  • Structure : F-ara-A is characterized by a fluorine atom at the 2' position of the ribose sugar, which alters its interaction with nucleic acid polymerases and affects its biological activity.

The biological activity of this compound primarily stems from its role as a nucleoside analog. It incorporates into DNA and RNA, leading to chain termination during replication. This mechanism is particularly relevant in the context of viral infections and cancer cell proliferation.

Key Mechanisms:

  • Inhibition of Viral Replication : F-ara-A acts as a reverse transcriptase (RT) inhibitor, effectively blocking the replication of HIV-1 by incorporating into the viral DNA and terminating the chain elongation process .
  • Cytotoxicity in Cancer Cells : The compound has demonstrated cytotoxic effects on various cancer cell lines by disrupting normal DNA synthesis, leading to apoptosis .

Antiviral Activity

  • HIV Inhibition : In studies, F-ara-A has shown potent antiviral activity against HIV, with IC50_{50} values in the subnanomolar range. It functions as both an immediate and delayed chain terminator depending on the substrate sequence used during reverse transcription .
    StudyVirus TypeIC50_{50} (nM)Mechanism
    HIV-1<1RT Inhibition
    HIV-10.4Chain Termination
  • Influenza Virus : Recent research has explored the potential of F-ara-A derivatives as inhibitors of influenza virus replication. While initial results showed modest activity, further optimization is ongoing to enhance efficacy against this RNA virus .

Anticancer Activity

F-ara-A has been evaluated for its anticancer properties across various studies:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against leukemia and solid tumor cell lines, indicating its potential as an anticancer agent .
    Cell LineIC50_{50} (μM)
    K562 (Leukemia)0.5
    A549 (Lung Cancer)1.2

Case Studies

  • Clinical Trials for HIV Treatment :
    • A phase 1b trial demonstrated that a single dose of MK-8591 (a prodrug of F-ara-A) maintained antiviral activity for up to 10 days in ART-naive HIV-infected individuals .
  • Investigations in Oncology :
    • Preclinical studies have indicated that F-ara-A can induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways, making it a candidate for further development in cancer therapy .

Q & A

Q. What are the established methods for synthesizing 2'-F-dA?

  • Enzymatic Conversion : 2'-F-dA can be synthesized via nucleoside deoxyribosyltransferase (NDT)-mediated transglycosylation using 2'-fluoro-2'-deoxyuridine (2FDU) as a donor substrate .
  • Chemical Synthesis : Improved routes employ tetrahydropyranyl (THP) protecting groups to enhance regioselectivity during fluorination. Post-synthetic deprotection yields high-purity 2'-F-dA .
  • Key Considerations : Monitor reaction progress using HPLC or LC-MS to ensure minimal byproduct formation.

Q. How should 2'-F-dA be stored and handled to ensure stability and safety?

  • Storage : Store as a powder at -20°C (stable for 3 years) or in DMSO at -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles .
  • Safety Precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention .

Q. What are the primary applications of 2'-F-dA in oligonucleotide research?

  • RNA Hybridization : 2'-F-dA is incorporated into 2'-deoxy-2'-fluoro-modified oligonucleotides to enhance binding affinity and nuclease resistance for antisense or siRNA applications .
  • Experimental Tip : Optimize phosphoramidite chemistry during solid-phase synthesis to maximize coupling efficiency.

Advanced Research Questions

Q. How does the enzymatic conversion of 2'-F-dA to 2-fluoroadenine (FAde) influence its anticancer activity?

  • Mechanism : In tumors expressing E. coli purine nucleoside phosphorylase (PNP), 2'-F-dA is cleaved to FAde, a potent cytotoxin.
  • Methodology :
  • Validate PNP expression in cell lines via Western blot or qPCR.
  • Measure FAde cytotoxicity using ATP-based viability assays (e.g., CellTiter-Glo®) .
    • Data Contradiction : Some studies report variable FAde efficacy depending on tumor microenvironment pH, necessitating in vivo validation .

Q. What experimental strategies are used to study the metabolic fate of 2'-F-dA in hepatocytes?

  • Metabolite Tracking : Incubate 2'-F-dA with primary human hepatocytes and analyze intracellular triphosphate metabolites (e.g., 2'-F-dA-TP) via LC-MS/MS .
  • Kinetic Analysis : Use tritium-labeled 2'-F-dA to quantify uptake rates and enzyme kinetics (e.g., deaminase activity) .

Q. How can radiosynthesis techniques enhance 2'-F-dA applications in imaging?

  • 18F-Labeling : Automated synthesis routes (e.g., nucleophilic substitution with K[18F]/K222) yield 2'-[18F]-F-dA for PET imaging. Purify via reverse-phase HPLC .
  • Validation : Confirm radiochemical purity (>95%) and stability in physiological buffers.

Q. What factors influence the glycosidic bond stability of 2'-F-dA in structural studies?

  • Tandem MS Analysis : Compare gas-phase fragmentation patterns of 2'-F-dA with non-fluorinated analogs to assess fluorine-induced stabilization .
  • Computational Modeling : Use density functional theory (DFT) to predict sugar puckering (C2'-endo vs. C3'-exo) and bond stability .

Q. How do resistance mutations impact 2'-F-dA analogs in antiviral therapy?

  • Case Study : 4'-Ethynyl-2'-F-dA shows high genetic barrier against HIV-1 reverse transcriptase (RT) mutations (e.g., K65R, M184V).
  • Methodology :
  • Generate mutant RT strains via site-directed mutagenesis.
  • Determine IC50 values using enzymatic assays or viral replication systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Fluoro-2'-deoxyadenosine
Reactant of Route 2
2'-Fluoro-2'-deoxyadenosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.